molecular formula C12H19NO4 B6247818 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid CAS No. 2624129-93-5

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid

Cat. No. B6247818
CAS RN: 2624129-93-5
M. Wt: 241.3
InChI Key:
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Description

This compound is a sterically constrained amino acid . It has a spirocyclic scaffold, which is a distinctive class of organic compounds that has aroused much interest among chemists and biologists . The compound’s IUPAC name is 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.29 . It is a powder at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound’s sterically constrained structure makes it especially popular for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold has great potential in providing a wide variation of spatial disposition of functional groups . Therefore, future research may focus on exploring its potential in drug design and synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "3-aminopentanoic acid", "tert-butyl chloroformate", "triethylamine", "sodium hydride", "3-bromocyclohexene", "diethyl ether", "water", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reaction with tert-butyl chloroformate and triethylamine to yield N-tert-butoxycarbonyl-3-aminopentanoic acid", "Formation of the spirocyclic ring by reaction of N-tert-butoxycarbonyl-3-aminopentanoic acid with sodium hydride and 3-bromocyclohexene in diethyl ether to yield 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid", "Deprotection of the amine group by treatment with hydrochloric acid in water to yield the final product" ] }

CAS RN

2624129-93-5

Product Name

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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